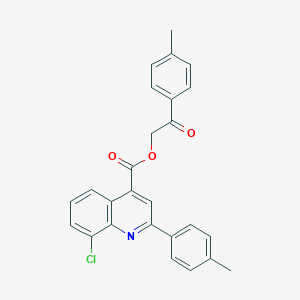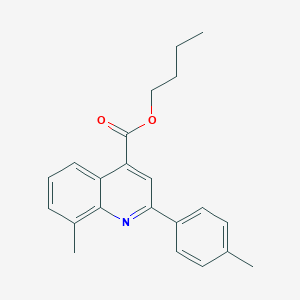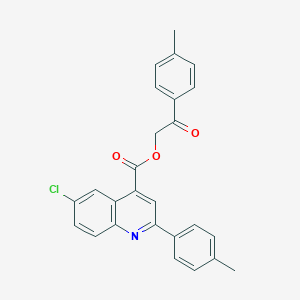
2-oxo-2-phenylethyl 2,3-diphenyl-6-quinoxalinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-phenylethyl 2,3-diphenyl-6-quinoxalinecarboxylate is a complex organic compound with the molecular formula C29H20N2O3 and a molecular weight of 444.5 g/mol. This compound is part of the quinoxaline family, which is known for its diverse pharmacological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-oxo-2-phenylethyl 2,3-diphenyl-6-quinoxalinecarboxylate typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction conditions often require a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid to facilitate the reaction . Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-oxo-2-phenylethyl 2,3-diphenyl-6-quinoxalinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions that this compound can undergo.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-oxo-2-phenylethyl 2,3-diphenyl-6-quinoxalinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in various biological assays and studies.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer, anti-microbial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 2,3-diphenyl-6-quinoxalinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
2-oxo-2-phenylethyl 2,3-diphenyl-6-quinoxalinecarboxylate can be compared with other quinoxaline derivatives such as:
These compounds share similar structural features but differ in their specific pharmacological activities and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various scientific and industrial applications.
Properties
Molecular Formula |
C29H20N2O3 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
phenacyl 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C29H20N2O3/c32-26(20-10-4-1-5-11-20)19-34-29(33)23-16-17-24-25(18-23)31-28(22-14-8-3-9-15-22)27(30-24)21-12-6-2-7-13-21/h1-18H,19H2 |
InChI Key |
UCLOGCAKWNCXCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4)N=C2C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4)N=C2C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


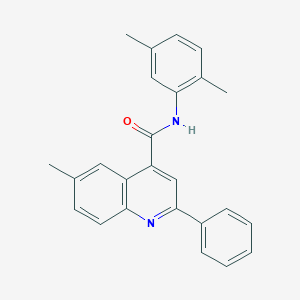
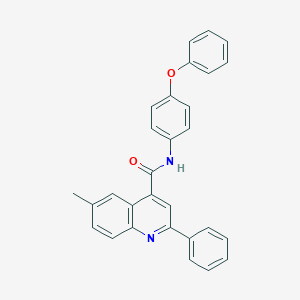
![2-(4-methoxyphenyl)-N-[4-(3-methylphenoxy)phenyl]quinoline-4-carboxamide](/img/structure/B340603.png)
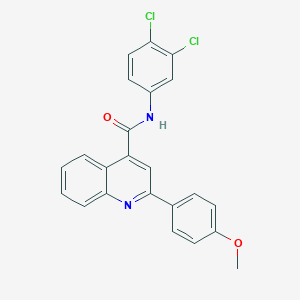
![N-[4-(4-bromophenoxy)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B340606.png)
![2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B340607.png)
![4-{[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B340610.png)
![17-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B340612.png)
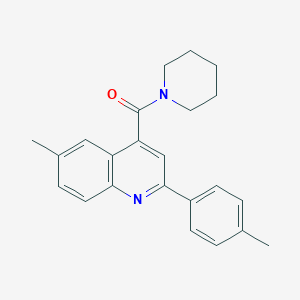
![2-(4-chlorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-4-carboxamide](/img/structure/B340616.png)
